molecular formula C21H26O9S B1610195 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside CAS No. 28244-99-7

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside

Cat. No. B1610195
CAS RN: 28244-99-7
M. Wt: 454.5 g/mol
InChI Key: XRFOIRMXQHXTRL-IFLJBQAJSA-N
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Description

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside is a compound used in biomedical research . It acts as a substrate for enzymatic reactions, aiding in the synthesis of specific chemicals and the study of enzyme mechanisms . It is recognized for its inhibitory effects on β-galactosidase, a vital component in cellular operations .


Molecular Structure Analysis

The molecular formula of this compound is C21H26O9S . Its molecular weight is 454.49 g/mol . The IUPAC name is (2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate .


Physical And Chemical Properties Analysis

This compound has a melting point of 115°C to 116°C . It is white in color . The quantity provided in the search results is 1 g .

Scientific Research Applications

Chemical Synthesis and Characterization

The development of novel chemical synthesis methods enables the creation of various compounds with potential therapeutic applications. For instance, the microwave-assisted one-pot catalyst-free synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates demonstrated efficient, environmentally friendly production of compounds with significant in vitro antimicrobial and antifungal activities (Bhat, Shalla, & Dongre, 2015). This approach highlights the importance of green chemistry in pharmaceutical research.

Biological Activities and Potential Therapeutic Applications

Research into the biological activities of synthesized compounds is crucial for identifying potential therapeutic applications. For example, the study of new nitrosubstituted acyl thioureas showed promising DNA-binding, antioxidant, cytotoxic, antibacterial, and antifungal properties, suggesting potential for anti-cancer applications (Tahir et al., 2015). Such compounds are valuable for developing new drugs and understanding their mechanisms of action.

Pharmacological Evaluation

The computational and pharmacological evaluation of heterocyclic novel derivatives, including their toxicity assessment, tumor inhibition, and antioxidant activities, provides a comprehensive approach to drug development. Compounds showing moderate inhibitory effects and high affinity for certain biological targets can lead to the discovery of new medications with specific actions (Faheem, 2018).

Synthesis of Bioactive Molecules

The synthesis of 4-thiocellooligosaccharides and their application as ligands for the separation of enzymes demonstrates the role of chemical synthesis in biotechnology and bioanalytical methods (Orgeret et al., 1992). Such techniques are essential for purifying proteins for research and therapeutic purposes.

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O9S/c1-11-6-8-16(9-7-11)31-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(30-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18+,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFOIRMXQHXTRL-IFLJBQAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438768
Record name 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside

CAS RN

28244-99-7
Record name 4-Methylphenyl 1-thio-β-D-galactopyranoside 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28244-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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